molecular formula C18H21N3O2 B2391210 5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde CAS No. 379727-05-6

5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde

Cat. No.: B2391210
CAS No.: 379727-05-6
M. Wt: 311.385
InChI Key: FDFXIOROMJRIRO-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazolines .

Mechanism of Action

The mechanism of action of 5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a morpholine ring and a quinazoline core makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

5-morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-13-14-5-3-4-8-21-16-7-2-1-6-15(16)18(19-17(14)21)20-9-11-23-12-10-20/h1-2,6-7,13H,3-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFXIOROMJRIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C3=CC=CC=C3C(=NC2=C(C1)C=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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